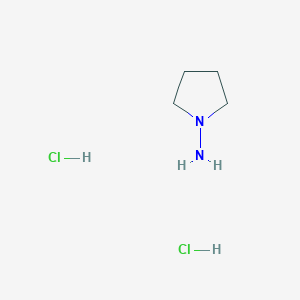

氨基吡咯烷二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolidin-1-amine dihydrochloride, with the chemical formula C4H12Cl2N2, is a compound known for its pharmaceutical applications. This white crystalline powder is characterized by its aminopyrrolidine and dihydrochloride functional groups . It is a key intermediate in the synthesis of various antibiotics, such as tosufloxacin .

科学研究应用

Pyrrolidin-1-amine dihydrochloride is widely used in scientific research due to its versatility:

作用机制

Target of Action

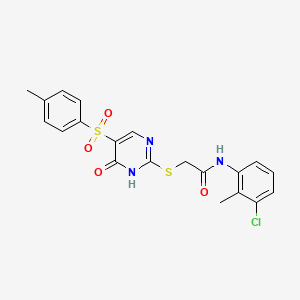

Aminopyrrolidine dihydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds . It is primarily used in the synthesis of quinolone antibiotics such as tosufloxacin . The primary targets of these antibiotics are bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Mode of Action

Aminopyrrolidine dihydrochloride interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and topoisomerase IV. This prevents the unwinding of bacterial DNA, thereby inhibiting DNA replication and transcription . This results in the death of the bacterial cells and the resolution of the infection.

Biochemical Pathways

The action of Aminopyrrolidine dihydrochloride affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the process of DNA supercoiling, an essential step in DNA replication . This leads to the cessation of bacterial growth and proliferation.

Result of Action

The result of the action of Aminopyrrolidine dihydrochloride is the inhibition of bacterial growth and proliferation. By preventing DNA replication, it causes bacterial cell death, leading to the resolution of bacterial infections .

Action Environment

The action of Aminopyrrolidine dihydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other substances, such as proteins or ions, can also interact with the compound and potentially affect its action .

准备方法

Synthetic Routes and Reaction Conditions

One of the synthetic routes for aminopyrrolidine dihydrochloride involves the use of trans-4-hydroxy-L-proline as a raw material. The process includes decarboxylation, N-tert-butoxycarbonyl (N-Boc) protection, hydroxyl sulfonylurea acylation, and an SN2 reaction with sodium azide. The azido group is then reduced to an amino group using triphenylphosphine, followed by the removal of N-Boc protection with concentrated hydrochloric acid .

Industrial Production Methods

The industrial production of aminopyrrolidine dihydrochloride typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .

化学反应分析

Types of Reactions

Pyrrolidin-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: The azido group can be reduced to an amino group.

Substitution: It can undergo substitution reactions with electrophiles to form mono- or di-substituted compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for substitution reactions and triphenylphosphine for reduction reactions. The conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted aminopyrrolidine derivatives, which are crucial intermediates in the synthesis of pharmaceuticals .

相似化合物的比较

Similar Compounds

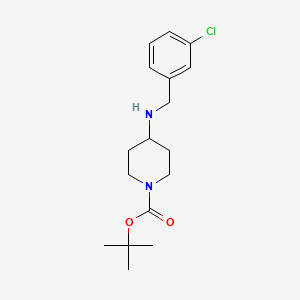

- 4-Aminopiperidine

- 4-Aminopyridine

- 2-Aminopyridine

- 1-Boc-3-aminopyrrolidine

Uniqueness

Pyrrolidin-1-amine dihydrochloride is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions and form stable complexes with metals like palladium and platinum further distinguishes it from similar compounds .

属性

IUPAC Name |

pyrrolidin-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-6-3-1-2-4-6;;/h1-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAQYXXHPDEVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389313-46-5 |

Source

|

| Record name | pyrrolidin-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary applications of 3-Aminopyrrolidine dihydrochloride in current research?

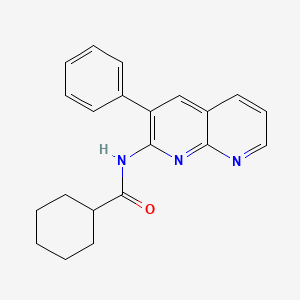

A: 3-Aminopyrrolidine dihydrochloride serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and catalysts. For instance, it acts as a key intermediate in synthesizing tosufloxacin and other quinolone antibiotics []. Additionally, it functions as a stabilizer and structure director in the fabrication of reduced graphene oxide supported core–shell platinum@palladium nanoflowers (Pt@Pd NFs/rGO). These nanoflowers demonstrate significant potential as advanced catalysts for oxygen reduction and hydrogen evolution reactions [].

Q2: Can you elaborate on the role of 3-Aminopyrrolidine dihydrochloride in the synthesis of Pt@Pd NFs/rGO and its impact on the catalytic activity?

A: In a seedless, wet-chemical approach, 3-Aminopyrrolidine dihydrochloride acts as both a weak stabilizer, controlling the growth of nanoparticles, and a structure director, guiding the formation of the nanoflower morphology []. This dual functionality allows for a single-step synthesis of Pt@Pd NFs/rGO at room temperature. The resulting nanocomposite exhibits enhanced catalytic activity for oxygen reduction and hydrogen evolution reactions compared to individual components. This improvement is attributed to the synergistic effects of the bimetallic Pt@Pd core-shell structure, the high surface area and conductivity offered by the reduced graphene oxide support, and the electronic coupling between the palladium shell and the platinum core [].

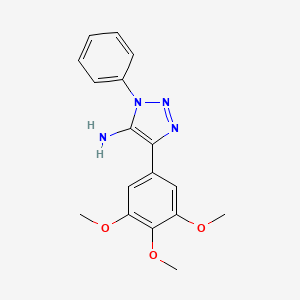

Q3: What synthetic routes are commonly employed for the production of 3-Aminopyrrolidine dihydrochloride?

A: One common synthetic route utilizes benzylamine and ethyl acrylate as starting materials [, , ]. This multi-step process involves addition, cyclization, hydrolysis, and a two-step hydrogenation to obtain the final 3-Aminopyrrolidine dihydrochloride product []. While this method offers industrial viability due to the readily available and cost-effective starting materials, optimization efforts have focused on improving the overall yield and simplifying the operational process [].

Q4: Are there any structural studies available that provide insights into the properties of 3-Aminopyrrolidine dihydrochloride?

A: Yes, the crystal structure of rac-3-ammoniopyrrolidinium perchlorate, obtained by protonating 3-Aminopyrrolidine dihydrochloride, has been determined []. This study revealed that the pyrrolidine ring adopts an envelope conformation in the solid state. Additionally, the crystal structure highlights the potential for 3-Aminopyrrolidine and its protonated forms to participate in hydrogen bonding interactions, making it an intriguing building block for supramolecular structures [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)

![N-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2421199.png)

![1-methanesulfonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2421200.png)

![[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2421204.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)